N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide is a complex organic compound that features an indole moiety, a piperidine ring, and a methoxyphenyl group. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The piperidine ring can be introduced through a nucleophilic substitution reaction, and the methoxyphenyl group can be added via a Friedel-Crafts acylation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide: Another indole derivative with different substituents.
Uniqueness
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide is unique due to its combination of an indole moiety, a piperidine ring, and a methoxyphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C23H25N3O3 |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H25N3O3/c1-29-18-8-6-16(7-9-18)14-22(27)25-17-10-12-26(13-11-17)23(28)20-15-24-21-5-3-2-4-19(20)21/h2-9,15,17,24H,10-14H2,1H3,(H,25,27) |
InChI Key |
KNQJJCQBASBJDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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